3,4-Dihydroxyphenylacetone

Description

Identification and General Significance within Phenolic Compounds

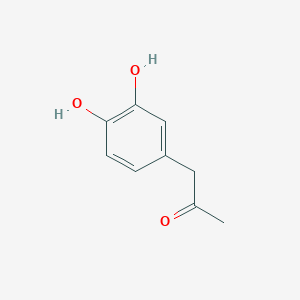

3,4-Dihydroxyphenylacetone, systematically named 1-(3,4-dihydroxyphenyl)-2-propanone , is classified as an alkylbenzene and a member of the diverse family of phenolic compounds. chemicalbook.com These compounds are characterized by a benzene (B151609) ring substituted with one or more hydroxyl groups. researchgate.net The molecular structure of this compound consists of a benzene ring with two hydroxyl groups and an attached acetyl group (-COCH3). mdpi.comnih.gov

Its significance in research is underscored by its role as an analytical reference standard. biomol.comglpbio.comcaymanchem.com This means it is used as a benchmark for identifying and quantifying substances in forensic and research applications. biomol.comglpbio.comcaymanchem.com It is also recognized as a minor metabolite of several compounds, including 3,4-MDEA, MDMA, and alpha-methyldopa, formed through a process called oxidative deamination. chemicalbook.combiomol.comglpbio.comcaymanchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2503-44-8 | chemicalbook.combiomol.comcaymanchem.com |

| Molecular Formula | C9H10O3 | chemicalbook.combiomol.comcaymanchem.com |

| Molecular Weight | 166.17 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Crystalline solid | biomol.com |

| Purity | >98% | biomol.com |

Natural Occurrence and Research Implications

The presence of this compound in natural sources has prompted research into its extraction and potential biological activities.

Presence in Ilex cornuta. sylvestris

Research has identified this compound as a key active ingredient in the plant Ilex cornuta. sylvestris. mdpi.comnih.gov Traditional plant extraction methods, although complex and sometimes yielding low efficiency, have been employed to isolate the compound from this source. mdpi.com The process typically involves multiple steps such as dissolution, extraction, separation, chromatography, elution, and crystallization. mdpi.com The discovery of this compound in Ilex cornuta. sylvestris has spurred investigations into its potential biological effects. mdpi.comnih.gov

Isolation from Spruce Needles

In addition to its presence in Ilex, studies have also reported the isolation of this compound from the ether fraction of water extracts of spruce needles. mdpi.com The extraction of various compounds from spruce needles, including volatile monoterpenes, is a subject of scientific interest, with methods like supercritical fluid extraction (SFE) being explored for their efficiency and reproducibility. chempap.org

Role as a Research Standard and Precursor Molecule

Beyond its natural occurrence, this compound holds a significant position in research as a reference standard and a precursor molecule.

As an analytical reference standard, it is crucial for the accurate identification and quantification of this compound in various biological and forensic samples. chemicalbook.combiomol.comcaymanchem.com This is particularly relevant in studies of the metabolism of substances like MDMA and 3,4-MDEA, where this compound is a known minor metabolite. biomol.comcaymanchem.com

Furthermore, its chemical structure makes it a valuable precursor molecule in synthetic chemistry. Researchers utilize it as a starting material for the synthesis of other complex molecules. For instance, it has been noted in the context of creating other biologically active compounds, where understanding its metabolic pathways can aid in the development of new therapeutic agents. smolecule.com The reaction of dopa decarboxylase with α-methyldopa, for example, leads to an oxidative deamination that produces this compound, which then acts as an active site-directed affinity label. caymanchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dihydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXBETDGCMQLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179739 | |

| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-44-8 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxyphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYPHENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyphenylacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic and Biosynthetic Methodologies

Chemical Synthesis Approaches

Chemical synthesis provides routes to produce 3,4-Dihydroxyphenylacetone for research and as a reference standard. caymanchem.com These methods range from classical organic reactions to more modern electrochemical techniques.

Acetylation reactions, particularly Friedel-Crafts acylation, are fundamental methods for creating aryl ketones. nih.gov These reactions typically involve an aromatic compound, an acylating agent, and a Lewis acid catalyst to form a new carbon-carbon bond. rsc.org

The Friedel-Crafts acylation using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst is a well-established method for synthesizing acetophenones (aromatic ketones where the carbonyl is directly attached to the ring). rsc.org However, a review of scientific literature does not indicate that this specific method is utilized for the synthesis of this compound, which possesses a methylene (B1212753) (-CH2-) linker between the phenyl ring and the ketone group.

Similarly, the use of acetic acid in conjunction with boron trifluoride etherate is another pathway for the acylation of aromatic compounds. chemcess.com Boron trifluoride acts as a Lewis acid catalyst to promote the reaction. This approach is documented for various acylation and esterification reactions but is not described in the available literature as a standard method for synthesizing this compound. chemcess.comprepchem.com

Electrochemical methods offer alternative routes for chemical synthesis, often under mild conditions. The oxidation of specific precursor molecules can lead to the formation of this compound.

This compound is a known product of the electrochemical oxidation of carbidopa (B1219). thegoodscentscompany.com Studies involving techniques such as voltammetry and preparative electrolysis have shown that the oxidation of carbidopa proceeds via a mechanism involving a two-electron transfer followed by chemical reactions (decarboxylation and hydrolysis). This process results in the formation of three main products: carbon dioxide, hydrazine, and this compound. The catechol moiety of carbidopa is oxidized, leading to the cleavage of the side chain and subsequent rearrangement to yield the final ketone product. This compound is also recognized as Carbidopa EP Impurity G. lgcstandards.comsynthinkchemicals.comsimsonpharma.com

Table 1: Electrochemical Oxidation of Carbidopa

| Precursor | Method | Products |

| Carbidopa | Electrochemical Oxidation | This compound, Carbon Dioxide, Hydrazine |

Beyond its role as a metabolite, this compound serves as a precursor and intermediate in the synthesis of other complex molecules. Its reactive catechol and ketone functionalities allow for further chemical modifications.

The compound is a known metabolite of drugs like MDMA and α-methyldopa. caymanchem.com In synthetic chemistry, it has been used as a building block. For instance, a series of fatty acid amides of catechol metabolites, including derivatives of this compound, were synthesized to evaluate their biological activities. researchgate.net One such derivative, N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide (OLHHA), was synthesized from the corresponding amine, which can be derived from this compound, and has been investigated for its effects on feeding behavior. researchgate.net

Furthermore, in the study of complex natural products like condensed tannins, 1-(3,4-dihydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propan-2-one is formed as a transient intermediate from the degradation of procyanidins. rsc.orgusda.gov This intermediate can then undergo further intramolecular rearrangement to form other complex structures, highlighting its role as a reactive species in chemical transformations. rsc.orgusda.gov

Table 2: Applications of this compound as a Synthetic Intermediate

| Reaction Type | Precursor(s) | Resulting Product Class/Example |

| Amide Synthesis | This compound (via its amine derivative) and Oleic Acid | Fatty Acid Amides (e.g., N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide) researchgate.net |

| Rearrangement | 1-(3,4-dihydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propan-2-one | Indan-2-one derivatives rsc.orgusda.gov |

Utilization as a Synthetic Intermediate

Role in the Preparation of Alpha-Methyl-Beta-(3,4-dihydroxyphenyl)-alanine

This compound serves as a key starting material in a high-yield synthetic route for producing alpha-methyl-beta-(3,4-dihydroxyphenyl)-alanine, a compound commonly known as α-methyldopa. google.com A notable advantage of this process is that it can be performed without protecting the phenolic hydroxyl groups, which simplifies the synthesis and helps to avoid significant side reactions or decomposition. google.com

The synthesis involves the conversion of this compound into the intermediate 5-(3',4'-dihydroxybenzyl)-5-methylhydantoin. This conversion can be achieved by reacting the cyanohydrin of this compound with ammonium (B1175870) carbonate. google.com The resulting hydantoin (B18101) is then hydrolyzed to yield the final product, α-methyldopa. This hydrolysis is effectively carried out by heating the hydantoin with an aqueous alkali metal hydroxide (B78521) solution at temperatures between 140°C and 170°C in the presence of a reducing agent and under a non-oxidizing atmosphere to prevent degradation. google.com

Enzymatic and Biosynthetic Pathways

Dopa Decarboxylase (DDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is primarily known for catalyzing the decarboxylation of L-aromatic amino acids to produce vital neurotransmitters like dopamine (B1211576) and serotonin (B10506). openbiochemistryjournal.comopenbiochemistryjournal.comnih.gov However, the enzyme also exhibits catalytic versatility, engaging in several side reactions, including the oxidative deamination of specific substrates. nih.govd-nb.info

A significant alternative reaction catalyzed by DDC is the oxidative deamination of α-methyldopa. nih.govcaymanchem.com In this process, DDC cleaves α-methyldopa to produce this compound and ammonia (B1221849). nih.govresearchgate.net This reaction is distinct from the enzyme's primary decarboxylation function and proceeds through an α-methyldopamine intermediate, which does not accumulate during the reaction. nih.govresearchgate.net Under anaerobic conditions, this oxidative reaction does not proceed to a significant extent; instead, α-methyldopamine is formed. nih.gov

The oxidative deamination of α-methyldopa by DDC is an oxygen-dependent process. nih.govresearchgate.net Molecular oxygen is consumed during the reaction in a 1:2 molar ratio with respect to the formation of the products, this compound and ammonia. nih.govresearchgate.netresearchgate.net The reaction mechanism involves the formation of a ketimine intermediate which accumulates during the linear phase of product formation. researchgate.net This intermediate is subsequently converted back to the enzyme's native PLP state as the substrate is used up. researchgate.net Studies have also detected the generation of superoxide (B77818) anion and hydrogen peroxide during the catalytic cycles. researchgate.net

The reaction proceeds through a carbanionic intermediate that reacts with molecular oxygen. d-nb.info The presence of oxygen is crucial; in its absence, the reaction does not produce the ketone or ammonia to any significant degree. nih.gov

Ammonia is a stoichiometric co-product of the DDC-catalyzed oxidative deamination of α-methyldopa, formed in equivalent amounts to this compound. nih.govresearchgate.netresearchgate.net The production of ammonia has been confirmed and quantified using enzymatic assays involving glutamate (B1630785) dehydrogenase. nih.govresearchgate.net This reaction is analogous to oxidative deamination reactions catalyzed by other decarboxylases, such as ornithine decarboxylase and glutamate decarboxylase, with their respective α-methyl substrates. sigmaaldrich.comnih.gov

The oxidative deamination of α-methyldopa is not just a minor side reaction; it has significant implications for the study of DDC. This reaction is accompanied by a time- and concentration-dependent inactivation of the enzyme. nih.gov The product, this compound, itself acts as an active-site-directed affinity label, binding to the DDC active site and causing inactivation. nih.govresearchgate.net Evidence suggests that the ketone, once generated, dissociates from the active site before inactivating the enzyme. nih.govresearchgate.net This inactivation mechanism involves the trapping of the PLP coenzyme in a ternary adduct with the ketone and the active site lysine (B10760008) residue. nih.gov

This paracatalytic (side) reaction is slower than the primary decarboxylation function. touro.edu The kinetic parameters for the oxidative deamination of α-methyldopa have been determined, with a kcat of 5.68 min⁻¹ and a Km of 45 µM. nih.govresearchgate.netresearchgate.net The discovery of this oxidative pathway highlights the catalytic promiscuity of DDC and complicates kinetic studies, as this side reaction can lead to enzyme inactivation and must be accounted for in activity assays. nih.govd-nb.info Furthermore, the fact that a single amino acid mutation (Tyr-332 to Phenylalanine) can convert DDC into an enzyme that primarily performs decarboxylation-dependent oxidative deamination underscores the delicate structural balance that dictates the enzyme's catalytic fate. acs.orgcapes.gov.brscispace.com

Table 1: Kinetic Parameters for DDC-Catalyzed Oxidative Deamination of α-methyldopa

| Parameter | Value | Reference |

| kcat | 5.68 min⁻¹ | nih.govresearchgate.net |

| Km | 45 µM | nih.govresearchgate.net |

| k_inact | 0.012 min⁻¹ | nih.gov |

| K_i | 39.3 µM | nih.gov |

Oxidative Deamination of Alpha-Methyldopa (α-methylDopa)

Formation of Ammonia as a Co-product

Dihydroxyphenylacetaldehyde Synthase (DHPAA Synthase) Activity

The formation of this compound from alpha-methyldopa (α-methyldopa or AMD) is a notable enzymatic process. Research has shown that Dihydroxyphenylacetaldehyde Synthase (DHPAA synthase), an enzyme found in insects, can act on AMD. nih.govplos.org This reaction is characterized as a complex decarboxylation-deamination process. nih.govplos.orgresearchgate.net When recombinant DHPAA synthase from Drosophila is incubated with AMD, it leads to the progressive accumulation of this compound. nih.gov However, this reaction proceeds at a slower rate, estimated to be about 10–12% of the enzyme's activity towards its primary substrate, L-dopa. nih.gov

Interestingly, mammalian Dopa Decarboxylase (DDC), a related enzyme, can also catalyze the cleavage of α-methylDopa to produce this compound and ammonia. researchgate.netnih.gov This reaction proceeds through an intermediate, alpha-methyldopamine, which does not accumulate during the process. researchgate.netnih.gov The reaction consumes molecular oxygen and has been characterized with a kcat of 5.68 min⁻¹ and a Km of 45 µM. researchgate.netnih.gov The ketone product was identified using high-performance liquid chromatography and mass spectroscopic analysis. researchgate.netnih.gov

| Enzyme | Substrate | Process | Product | Source Reference |

|---|---|---|---|---|

| Dihydroxyphenylacetaldehyde Synthase (DHPAA Synthase) | Alpha-Methyldopa (AMD) | Decarboxylation-Deamination | This compound | nih.govplos.orgresearchgate.net |

| Dopa Decarboxylase (DDC) | Alpha-Methyldopa (AMD) | Oxidative Deamination | This compound | researchgate.netnih.gov |

The enzymatic synthesis of this compound from alpha-methyldopa (AMD) is mechanistically distinct from the canonical production of dopamine from L-dopa. nih.govplos.org The key distinction lies in the type of reaction catalyzed.

Physiologically, Dopa Decarboxylase (DDC) is primarily known for catalyzing the simple decarboxylation of aromatic L-amino acids. researchgate.net In this pathway, L-dopa is converted directly to the neurotransmitter dopamine by the removal of a carboxyl group. nih.govplos.orgresearchgate.net This is a fundamental step in the biosynthesis of catecholamines. flybase.org

In contrast, the formation of this compound from AMD by DHPAA synthase involves a more complex process of both decarboxylation and deamination. nih.govplos.orgresearchgate.net This dual action results in the production of a ketone (this compound) instead of an amine (like dopamine). nih.govplos.org While mammalian DDC can also catalyze an oxidative deamination of α-methylDopa to yield the ketone, its primary and more efficient function is the decarboxylation of L-Dopa to dopamine. researchgate.netnih.govresearchgate.net The DHPAA synthase found in insects appears specialized for this decarboxylation-deamination reaction, producing aldehydes or ketones rather than amines. nih.govd-nb.info

| Feature | DHPAA Synthase with Alpha-Methyldopa | Dopa Decarboxylase with L-Dopa |

|---|---|---|

| Enzyme | DHPAA Synthase / Dopa Decarboxylase | Dopa Decarboxylase (DDC) |

| Substrate | Alpha-Methyldopa (AMD) | L-Dopa |

| Reaction Type | Decarboxylation-Deamination / Oxidative Deamination | Decarboxylation |

| Primary Product | This compound (a ketone) | Dopamine (an amine) |

| Source Reference | nih.govplos.orgresearchgate.netnih.gov | nih.govplos.orgresearchgate.net |

Decarboxylation-Deamination Process of Alpha-Methyldopa (AMD)

Metabolic Derivation from Related Compounds

This compound has been identified as a minor metabolite of 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA, also known as "Eve"). caymanchem.comglpbio.comchemdad.com The formation of this ketone occurs through a process of oxidative deamination of the parent compound. caymanchem.comglpbio.com Its characterization is intended for research and forensic applications. caymanchem.comchemdad.com

Similarly, this compound is recognized as a minor metabolite of 3,4-Methylenedioxymethamphetamine (MDMA). caymanchem.comglpbio.comchemdad.com Studies on the metabolism of MDMA in rats have identified multiple biotransformation pathways, including deamination, which leads to the formation of ketone metabolites. nih.govresearchgate.net Among the specific metabolites identified in rat urine following MDMA administration is (3,4-dihydroxyphenyl)acetone. nih.govresearchgate.netoup.com This finding is part of a broader metabolic profile that includes N-demethylation, O-dealkylation, and various conjugation reactions. nih.govresearchgate.net

| Metabolite Name | Source Reference |

|---|---|

| 3,4-(methylenedioxy)amphetamine (MDA) | nih.govresearchgate.net |

| 4-hydroxy-3-methoxymethamphetamine (HMMA) | nih.govresearchgate.net |

| 4-hydroxy-3-methoxyamphetamine (HMA) | nih.govresearchgate.net |

| 3,4-dihydroxymethamphetamine (HHMA) | nih.govresearchgate.net |

| [3,4-(methylenedioxy)phenyl]acetone | nih.govresearchgate.net |

| (3,4-dihydroxyphenyl)acetone | nih.govresearchgate.net |

| 3-hydroxy-4-methoxymethamphetamine | nih.govresearchgate.net |

Metabolic Interplay and Enzymatic Interactions

Enzyme-Substrate Interactions

The interaction between 3,4-Dihydroxyphenylacetone and Dopa Decarboxylase (DDC) is a key area of study, revealing intricate mechanisms of enzyme inactivation.

The inactivation of DDC by this compound is a time- and concentration-dependent process. nih.gov This ketone, which can be generated from the reaction of DDC with α-methyldopa, acts as a potent inactivator of the enzyme. nih.govacs.org

The mechanism of inactivation involves a covalent modification within the enzyme's active site. nih.gov Specifically, the lysine (B10760008) residue that binds the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP) in the native enzyme is the target of this modification. nih.govresearchgate.netacs.org Following inactivation by this compound, reduction with sodium borohydride (B1222165) (NaBH4) and subsequent chymotryptic digestion have identified this specific lysine as the site of the covalent bond. nih.gov The data suggest that the enzyme is inactivated by the formation of a ternary adduct, effectively trapping the coenzyme with the ketone and the active site lysine residue. nih.govresearchgate.netacs.org This covalent modification renders the enzyme inactive.

| Inactivator | k_inact (min⁻¹) | K_i (µM) | Reference |

|---|---|---|---|

| α-methylDopa | 0.012 | 39.3 | nih.govresearchgate.net |

| This compound | Similar k_inact/K_i value to α-methylDopa | nih.gov |

DDC is also known to be inactivated by its product, serotonin (B10506), through a mechanism-based process. nih.govopenbiochemistryjournal.com This inactivation also involves the formation of a covalent adduct with the PLP coenzyme. nih.gov However, a comparison of the spectroscopic features (absorbance, fluorescence, and circular dichroism) of DDC after inactivation by either serotonin or this compound reveals significant differences. nih.govresearchgate.net These differences indicate that distinct covalent adducts are formed between the DDC-bound PLP and each of these inactivating molecules. nih.govresearchgate.net While both processes lead to irreversible loss of decarboxylase activity, the nature of the chemical modification at the active site is unique to each inactivator.

Mechanism of Dopa Decarboxylase Inactivation by this compound

Covalent Modification of Pyridoxal 5'-Phosphate (PLP)-Binding Lysine Residue

Related Biochemical Pathways

The formation and activity of this compound are intrinsically linked to other biochemical reactions catalyzed by DDC.

The production of this compound by DDC is directly connected to the metabolism of α-methyldopa. nih.govacs.org DDC catalyzes the cleavage of α-methyldopa, leading to the formation of this compound and ammonia (B1221849). nih.govacs.orgresearchgate.net This reaction proceeds through an intermediate, α-methyldopamine, which notably does not accumulate during the catalytic process under aerobic conditions. nih.govacs.org The reaction consumes molecular oxygen in a 1:2 molar ratio with respect to the products formed. nih.govresearchgate.net

Differentiation from Dopamine (B1211576) Metabolism Pathways (e.g., 3,4-Dihydroxyphenylacetaldehyde (B32087) (DOPALD) and 3,4-Dihydroxyphenylacetic Acid (DOPAC))

The metabolic pathway of this compound distinguishes it from the primary catabolic route of dopamine, which centrally involves the intermediates 3,4-Dihydroxyphenylacetaldehyde (DOPALD) and 3,4-Dihydroxyphenylacetic Acid (DOPAC). The breakdown of dopamine is a well-established enzymatic sequence. Primarily, dopamine undergoes oxidative deamination catalyzed by monoamine oxidase (MAO) to form DOPALD. nih.govnih.govnih.gov Subsequently, DOPALD is rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield DOPAC. nih.govhealthmatters.io This MAO-ALDH pathway represents a major route for dopamine degradation within neurons. nih.govamegroups.cnwikipedia.org

In contrast, this compound is not a product of this principal dopamine degradation pathway. Instead, its formation is linked to the metabolism of other compounds, notably the antihypertensive drug α-methyldopa. caymanchem.comnih.gov The enzyme Dopa decarboxylase (DDC), which is responsible for converting L-DOPA to dopamine in catecholamine synthesis, acts on α-methyldopa to produce this compound and ammonia. nih.govcaymanchem.com This reaction is characterized as an oxidative deamination. caymanchem.comcaymanchem.comcaymanchem.com Research has confirmed the identity of the ketone product through high-performance liquid chromatography and mass spectroscopic analysis. nih.gov

Furthermore, this compound has been identified as a minor metabolite of other compounds, such as 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA) and 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.comcaymanchem.comchemicalbook.com In insects, a distinct enzyme named DHPAA synthase can produce this compound from α-methyldopa, a process that contrasts with the typical decarboxylation of L-dopa to dopamine catalyzed by Ddc. plos.orgresearchgate.net

This fundamental difference in parent substrate and enzymatic origin clearly separates the metabolic generation of this compound from the dopamine-to-DOPAC pathway. While DOPAC levels are a direct indicator of dopamine turnover via MAO activity, the presence of this compound points to alternative metabolic activities, such as the processing of specific drugs or xenobiotics. healthmatters.io

Table 1: Comparison of Metabolic Pathways

| Feature | Dopamine Metabolism | α-Methyldopa Metabolism |

|---|---|---|

| Primary Substrate | Dopamine | α-Methyldopa |

| Key Enzyme | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) | Dopa Decarboxylase (DDC) |

| Initial Product | 3,4-Dihydroxyphenylacetaldehyde (DOPALD) | This compound |

| Metabolic Process | Sequential oxidative deamination and oxidation | Oxidative deamination |

Considerations of Oxidative Deamination Processes in Catecholamine Metabolism

Oxidative deamination is a critical biochemical reaction in the metabolism of catecholamines. amegroups.cnamegroups.org This process is most prominently associated with the action of monoamine oxidases (MAO), which are located in the mitochondrial membrane and are crucial for degrading monoamine neurotransmitters. amegroups.cnwikipedia.org In the context of dopamine metabolism, MAO catalyzes its oxidative deamination to the aldehyde intermediate, DOPALD. nih.govnih.gov This reaction is a key regulatory step in controlling dopamine levels. amegroups.cnwikipedia.org

However, the formation of this compound reveals that oxidative deamination is not exclusively mediated by MAO. The reaction of dopa decarboxylase (DDC) with the substrate α-methyldopa also results in an oxidative deamination, yielding this compound and ammonia. nih.govcaymanchem.com This specific enzymatic activity consumes molecular oxygen. nih.gov Under anaerobic conditions, this reaction does not produce the ketone; instead, it forms α-methyldopamine, highlighting the oxygen-dependent nature of the deamination process. nih.gov

Therefore, at least two distinct enzymatic pathways can execute oxidative deamination on catechol-containing compounds:

MAO-catalyzed deamination : This is the principal pathway for the catabolism of endogenous catecholamines like dopamine, norepinephrine, and epinephrine. amegroups.cnamegroups.org It leads to the formation of aldehyde intermediates such as DOPALD. researchgate.net

DDC-catalyzed oxidative deamination : This appears to be a more specialized reaction, acting on specific substrates like α-methyldopa to produce a ketone (this compound) rather than a simple aldehyde. nih.gov

The existence of these parallel but distinct processes underscores the complexity of catecholamine and related compound metabolism. While MAO plays a broad role in neurotransmitter inactivation, other enzymes like DDC can exhibit alternative catalytic functions, such as oxidative deamination, when presented with non-canonical substrates. nih.gov This expands the metabolic potential within biological systems beyond the traditionally recognized pathways.

Table 2: Key Enzymes and Reactions

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Metabolic Context |

|---|---|---|---|---|

| Monoamine Oxidase | MAO | Dopamine, Norepinephrine, Epinephrine | 3,4-Dihydroxyphenylacetaldehyde (DOPALD), 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | Primary catecholamine degradation amegroups.cnresearchgate.net |

| Aldehyde Dehydrogenase | ALDH | 3,4-Dihydroxyphenylacetaldehyde (DOPALD) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Dopamine degradation nih.govresearchgate.net |

| Dopa Decarboxylase | DDC | L-DOPA | Dopamine | Catecholamine synthesis researchgate.net |

Biological Activities and Cellular Mechanisms of Action

Antioxidant System Modulation

3,4-Dihydroxyphenylacetone (3,4-DHAP) is a natural phenolic compound that demonstrates significant antioxidant activity. mdpi.comresearchgate.net It mitigates the cellular damage caused by oxidative stress through a variety of mechanisms. mdpi.com These actions include the direct neutralization of reactive oxygen species (ROS), the activation of the body's own antioxidant enzymes, the prevention of lipid damage, the regulation of stress-related signaling pathways, and the protection of cellular components like mitochondria and DNA. mdpi.comresearchgate.net While some effects are direct, 3,4-DHAP often exerts its antioxidant capabilities indirectly by influencing cellular signaling pathways. mdpi.com

Direct Reactive Oxygen Species (ROS) Scavenging

As a phenolic antioxidant, this compound has the capacity to directly neutralize harmful free radicals. cymitquimica.com Its mechanism of action includes the ability to scavenge superoxide (B77818) anions and hydroxyl free radicals, which are key initiators of cellular damage. mdpi.com In studies involving human umbilical vein endothelial cells (HUVECs) exposed to high-glucose conditions, treatment with 3,4-DHAP resulted in a significant decrease in the generation of reactive oxygen species. mdpi.comnih.gov This direct scavenging activity is a primary defense against oxidative damage.

Endogenous Antioxidant Enzyme Activation

Beyond direct neutralization of free radicals, this compound strengthens the cell's intrinsic antioxidant defenses by activating endogenous antioxidant enzymes. mdpi.comresearchgate.net This enhances the cell's capacity for self-repair and its ability to respond effectively to oxidative stress. mdpi.com The compound has been shown to enhance the activity of key enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.net

A primary mechanism for this action is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Research shows that 3,4-DHAP upregulates the protein and mRNA expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). mdpi.comnih.gov It also promotes the translocation of Nrf2 into the cell nucleus, where it can activate the antioxidant response element (ARE), leading to the synthesis of protective enzymes. mdpi.comnih.gov

Table 1: Effects of 3,4-DHAP on Oxidative Stress Markers in HUVECs

Summary of research findings on Human Umbilical Vein Endothelial Cells (HUVECs) pre-treated with 3,4-DHAP and exposed to high glucose conditions. nih.gov

| Parameter Measured | Observed Effect of 3,4-DHAP Treatment |

|---|---|

| Reactive Oxygen Species (ROS) Production | Markedly decreased |

| Nrf2 Protein and mRNA Expression | Increased |

| HO-1 Protein and mRNA Expression | Increased |

| Nuclear Translocation of Nrf2 | Promoted |

| Autophagosome Formation (LC3-II/LC3-I) | Notably increased |

| DNA Damage Repair (PARP-1 Expression) | Notably increased |

Inhibition of Lipid Peroxidation

The integrity of cellular membranes is critical for normal function, and they are particularly vulnerable to damage from oxidative stress through a process called lipid peroxidation. ms-editions.cl this compound helps to prevent this damage by reducing the free radicals that initiate the peroxidative chain reaction. mdpi.com This action protects the cell membrane from oxidative damage and helps maintain its structural and functional integrity. mdpi.com

Regulation of Oxidative Stress-Related Signaling Pathways

The cellular response to oxidative stress is controlled by a complex network of signaling pathways. mdpi.com this compound influences these networks to promote cell survival and reduce inflammation. It has been shown to modulate the JNK/Nrf2 pathway, which enhances endothelial protection and counteracts the cycle of oxidative stress and inflammation. mdpi.com Furthermore, the compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates pro-inflammatory responses. mdpi.comresearchgate.netnih.gov

Protection of Mitochondrial and Genomic Integrity

Oxidative stress can cause significant damage to both mitochondrial function and the integrity of DNA. mdpi.com this compound contributes to the protection of genomic material through an indirect mechanism linked to mitochondrial health. mdpi.comresearchgate.net It promotes the formation of autophagosomes, cellular structures that engulf and remove damaged components, including dysfunctional mitochondria. mdpi.comnih.gov By clearing these damaged organelles, the compound reduces a major source of intracellular oxidative stress, thereby protecting DNA from damage. mdpi.comresearchgate.net This protective effect is further supported by findings that 3,4-DHAP increases the expression of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov

Reduction of Mitochondrial Alterations and Oxidative Damage

This compound demonstrates a significant capacity to counteract mitochondrial alterations and oxidative damage. Oxidative stress is a key contributor to various cellular pathologies, and mitochondria are both a primary source and a target of reactive oxygen species (ROS). mdpi.comnih.gov The accumulation of ROS can lead to mitochondrial dysfunction, characterized by impaired energy production and the initiation of cell death pathways. mdpi.comfrontiersin.org

The protective mechanisms of this compound against mitochondrial damage are linked to its ability to modulate specific cellular signaling pathways. For instance, its influence on the Nrf2/HO-1 pathway plays a pivotal role in its antioxidant effects, which in turn helps to maintain mitochondrial homeostasis. nih.govnih.gov

Facilitation of Mitochondrial Autophagy via PINK1, MUL1, and ATG5 Activation

Mitochondrial autophagy, or mitophagy, is a crucial cellular process for the selective removal of damaged or dysfunctional mitochondria, thereby maintaining a healthy mitochondrial population. This process is essential for cellular homeostasis and is implicated in various diseases, including neurodegenerative disorders. nih.govembopress.org The PINK1/Parkin pathway is a key regulatory mechanism of mitophagy. mdpi.comresearchgate.net

Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane. mdpi.comnih.gov This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin, which then ubiquitinates mitochondrial outer membrane proteins, marking the damaged organelle for degradation. nih.govnih.gov This ubiquitination process is a critical step that initiates the engulfment of the mitochondrion by an autophagosome. embopress.org

The formation of the autophagosome, a double-membraned vesicle that sequesters the damaged mitochondrion, involves a suite of autophagy-related (ATG) proteins, including ATG5. mdpi.com The elongation and closure of the autophagosome are dependent on the coordinated action of these proteins. While direct evidence linking this compound to MUL1 is still emerging, the facilitation of autophagy, in general, points towards an influence on the core machinery. The activation of these pathways ensures the efficient and selective removal of compromised mitochondria, preventing the release of pro-apoptotic factors and reducing cellular stress.

Anti-inflammatory Pathway Regulation

Upregulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) Expression

This compound has been shown to exert its anti-inflammatory effects in part through the upregulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) signaling pathway. nih.govnih.govmdpi.com Nrf2 is a transcription factor that plays a central role in the cellular antioxidant response by regulating the expression of a wide array of cytoprotective genes, including HO-1. wikipathways.orgmdpi.comthieme-connect.de

Studies have demonstrated that treatment with this compound leads to a significant increase in both the protein and mRNA expression levels of Nrf2 and HO-1. nih.govnih.govmdpi.com HO-1 is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have been shown to possess anti-inflammatory and antioxidant properties. mdpi.com By increasing the expression of Nrf2, this compound effectively enhances the cell's capacity to combat oxidative stress, a key driver of inflammation. nih.govnih.gov The subsequent upregulation of HO-1 further contributes to the resolution of inflammation. mdpi.commdpi.com This modulation of the Nrf2/HO-1 axis is a key mechanism underlying the protective effects of this compound against oxidative stress-induced cellular damage. nih.govnih.gov

Promotion of Nrf2 Nuclear Translocation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. wikipathways.orgthieme-connect.de Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. wikipathways.orgaging-us.com In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter region of its target genes, thereby initiating their transcription. wikipathways.orgthieme-connect.de

Research has shown that this compound actively promotes the nuclear translocation of Nrf2. nih.govnih.govmdpi.com This action is a critical step in the activation of the Nrf2-mediated antioxidant response. By facilitating the movement of Nrf2 into the nucleus, this compound ensures the subsequent upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govnih.govaging-us.com This enhanced nuclear accumulation of Nrf2 is a key mechanism by which this compound exerts its protective effects against oxidative stress and inflammation. nih.govmdpi.com

Enhancement of Autophagosome Formation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. nih.gov The formation of a double-membraned vesicle known as the autophagosome is a hallmark of autophagy. nih.govresearchgate.net This structure sequesters cytoplasmic material, including damaged organelles and protein aggregates, and delivers them to the lysosome for degradation. nih.gov

Studies have revealed that this compound can enhance the formation of autophagosomes. nih.govnih.govmdpi.com This is evidenced by an increase in the expression of microtubule-associated protein 1A/1B-light chain 3 (LC3)-II, a protein that is recruited to the autophagosomal membrane and serves as a reliable marker for autophagosome formation. nih.govnih.gov By promoting the formation of autophagosomes, this compound facilitates the clearance of cellular debris and damaged components, which can contribute to the mitigation of cellular stress and inflammation. nih.govmdpi.com This pro-autophagic activity, in conjunction with its antioxidant properties, underscores the multifaceted protective effects of this compound at the cellular level. nih.gov

Mitigation of Inflammation Biomarkers (e.g., Myeloperoxidase (MPO) and Interleukin-6 (IL-6))

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Myeloperoxidase (MPO) and Interleukin-6 (IL-6) are prominent biomarkers of inflammation and oxidative stress. nih.govnih.gov MPO is an enzyme released by neutrophils that generates reactive oxidants, contributing to tissue damage, while IL-6 is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. nih.govnih.gov

Research indicates that compounds with anti-inflammatory properties can effectively reduce the levels of these biomarkers. For instance, interventions that suppress inflammatory pathways have been shown to lower the production of both MPO and IL-6. frontiersin.org While direct studies detailing the effect of this compound on MPO and IL-6 are part of ongoing research, its established anti-inflammatory and antioxidant activities through the Nrf2/HO-1 pathway suggest a strong potential for mitigating these inflammatory markers. nih.govnih.govmdpi.com The reduction of such biomarkers is a critical aspect of controlling the inflammatory response and preventing subsequent tissue damage.

Downregulation of Pro-inflammatory Cytokines

This compound has demonstrated the ability to modulate inflammatory responses by significantly reducing the expression of pro-inflammatory cytokines. Research indicates that this compound can decrease the expression of key inflammatory mediators such as Interleukin-17 (IL-17) and Cyclooxygenase-2 (COX-2). nih.gov This downregulation is crucial in mitigating inflammatory processes that contribute to various pathological conditions. The inflammatory response is a complex biological process involving the activation of various signaling pathways and the production of cytokines. mdpi.com Pro-inflammatory cytokines, when overexpressed, can lead to chronic inflammation and tissue damage. frontiersin.orgmdpi.com The ability of this compound to suppress these cytokines suggests a potential role in managing inflammatory conditions. This anti-inflammatory effect is often linked to the modulation of redox-sensitive signaling pathways. mdpi.com

Upregulation of Anti-inflammatory Gene Bcl2

In addition to suppressing pro-inflammatory factors, this compound has been observed to influence genes associated with cell survival and anti-inflammatory processes. One such key gene is B-cell lymphoma 2 (Bcl-2). Bcl-2 is a primary regulator of apoptosis, or programmed cell death, and its upregulation is associated with enhanced cell survival and resistance to apoptotic stimuli. mdpi.comnih.gov Emerging evidence suggests that Bcl-2 family proteins are also involved in cellular senescence, with senescent cells often characterized by an upregulation of anti-apoptotic proteins like Bcl-2. mdpi.com The overexpression of Bcl-2 can potentiate senescence and is correlated with cell cycle arrest. mdpi.com While direct upregulation of Bcl-2 by this compound is a subject of ongoing research, its role in promoting cell survival aligns with the observed protective effects of the compound. The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical for cell fate. iu.edu

Modulation of JNK/Nrf2 Signaling Pathway in Endothelial Cell Injury

This compound plays a significant role in protecting endothelial cells from injury by modulating the JNK/Nrf2 signaling pathway. nih.gov The transcription factor Nrf2 is a master regulator of the cellular antioxidant defense system. edgccjournal.org Under conditions of oxidative stress, Nrf2 is activated and promotes the transcription of a wide array of genes that help to reduce oxidative damage and resolve inflammation. edgccjournal.orgnih.gov Specifically, this compound has been shown to modulate the JNK/Nrf2 pathway, which in turn upregulates eNOS-NO signaling. nih.gov This synergistic action enhances endothelial protection and disrupts the cycle of oxidative stress and inflammation. nih.gov Studies have demonstrated that this compound increases both the protein and mRNA expression of Nrf2 and Heme Oxygenase-1 (HO-1), facilitates the translocation of Nrf2 to the nucleus, and ultimately reduces the production of reactive oxygen species (ROS). nih.gov This modulation of the Nrf2 pathway is a key mechanism by which this compound exerts its protective effects against endothelial dysfunction, which is a hallmark of many cardiovascular diseases. edgccjournal.orgplos.org

Specific Organ and Cellular System Effects

The biological activities of this compound extend to specific protective effects on vital organs, most notably the liver.

Cardiovascular Protective Properties

Alleviation of Oxidized Low-Density Lipoprotein (ox-LDL)-Induced Endothelial Cell Injury

Antitumor Effects

The phenolic compound this compound (also referred to as 3,4-Dihydroxyacetophenone or 3,4-DHAP in some literature) has demonstrated notable antitumor activities in various research studies. nih.govresearchgate.net Its anticancer effects are attributed to its ability to modulate key cellular processes involved in tumor growth and survival, such as apoptosis, cell proliferation, and specific signaling pathways. nih.govmdpi.com

Detailed research findings indicate that this compound exerts its antitumor effects through several distinct biological and cellular mechanisms. One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that the compound promotes apoptosis by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and cancer. nih.gov By suppressing NF-κB, this compound can interfere with the survival signals that protect cancer cells from apoptosis. This effect is further enhanced by the inhibition of tumor necrosis factor-alpha (TNF-α) autocrine production, which can otherwise promote inflammation and cell survival. nih.govresearchgate.net

The compound also influences apoptosis by modulating the cellular environment. For instance, it has been found to increase the levels of heme oxygenase-1 (HO-1) and carbon monoxide (CO) in macrophages. nih.gov Additionally, it upregulates the expression of soluble Toll-like receptor 4 (sTLR4) mRNA and protein, while reducing the secretion of TNF-α, a combination of effects that helps regulate macrophage apoptosis and resolve inflammation. nih.gov

Furthermore, this compound has been shown to alter the expression of genes associated with cell proliferation and key signaling pathways. In the context of breast cancer, it promotes the expression of secreted Frizzled-Related Protein 4 (Sfrp4), a known inhibitor of the Wnt signaling pathway, thereby inhibiting tumor growth and cell proliferation. nih.gov In another study involving human pulmonary vascular smooth muscle cells, the compound significantly decreased the expression of Focal Adhesion Kinase (FAK) while increasing the expression of caspase-3, an essential executioner of apoptosis. nih.gov This action inhibits the pathological proliferation of these cells.

The table below summarizes the key research findings on the antitumor mechanisms of this compound.

| Cell/Tissue Type |

Analytical and Characterization Methodologies in Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 3,4-Dihydroxyphenylacetone, enabling its separation and quantification from complex biological mixtures.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive method used for the quantitative analysis of electrochemically active compounds like this compound. In research, this technique has been employed to monitor the enzymatic production of this compound over time.

In studies involving the enzymatic conversion of α-methyl-L-dopa (AMD) by the Drosophila α-methyl dopa resistant (AMD-r) protein, also known as 3,4-dihydroxyphenylacetaldehyde (B32087) (DHPAA) synthase, HPLC-ED is used for product analysis. nih.govplos.org Reaction mixtures are typically stopped at various time points by adding an acid, such as formic acid, and centrifuged. plos.org The resulting supernatant is then directly injected into the HPLC system. plos.org The analysis reveals the progressive accumulation of the product, which displays as a distinct and sharp peak in the HPLC-ED chromatogram. nih.govplos.org This sharpness is in contrast to the broader peaks sometimes observed for related aldehydes like DHPAA, which may exist in enol-keto isomeric forms under the weak acidic conditions of the analysis. nih.govplos.org The direct relationship between peak size and concentration allows for the quantification of this compound formed during the reaction. plos.org

Gas Chromatography coupled with Mass Spectrometry (GC/MS) serves as a definitive tool for the structural identification of volatile and thermally stable compounds. However, polar compounds like this compound, which contain hydroxyl groups, are not inherently volatile. Therefore, a chemical derivatization step is required prior to GC/MS analysis. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz This process increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography. tcichemicals.com In the context of identifying the product from the enzymatic reaction of DHPAA synthase with AMD, GC/MS analysis has been used to confirm the product's identity as this compound. nih.govplos.org The mass spectrum of the derivatized product provides a unique fragmentation pattern, or fingerprint, that allows for unambiguous identification. sigmaaldrich.com This method is crucial for validating the results obtained from other techniques like HPLC and confirming the structure of the enzymatic product. nih.govplos.org

Table 1: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Purpose | Sample Preparation | Key Findings | Citations |

|---|---|---|---|---|

| HPLC-ED | Quantitative analysis of product formation. | Reaction quenching with formic acid, centrifugation. | This compound displays a sharp, quantifiable peak, allowing for monitoring of its progressive accumulation. | nih.govplos.orgplos.org |

| GC/MS | Definitive structural identification of the enzymatic product. | Trimethylsilyl (TMS) derivatization to increase volatility. | Confirmed the identity of the enzymatic product as this compound through its characteristic mass spectrum. | nih.govplos.orgsigmaaldrich.com |

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for Product Analysis

Spectroscopic and Spectrophotometric Methods

Spectroscopic methods are vital for characterizing the enzymes responsible for synthesizing this compound.

UV-Visible spectrophotometry is a fundamental technique used to characterize proteins, including the enzymes that catalyze the formation of this compound, such as DHPAA synthase. plos.orglcms.cz Many of these enzymes are dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a co-factor. UV-Vis spectroscopy is particularly useful for confirming the presence and studying the chemical environment of this co-factor. researchgate.net

The PLP co-factor typically forms a Schiff base (an internal aldimine) by reacting with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. researchgate.net This covalent linkage produces a characteristic absorbance spectrum. The protonated Schiff base complex typically exhibits a distinct absorption maximum at approximately 430 nm. researchgate.net A second, smaller peak may also be observed around 340 nm, which can represent an unsubstituted aldimine form. researchgate.net By obtaining the UV-Vis spectrum of a purified enzyme, such as the recombinant proteins involved in this compound synthesis, researchers can confirm the proper binding of the PLP co-factor, which is essential for catalytic activity. plos.orgresearchgate.net

Table 2: Spectroscopic Method for Characterizing Related Enzymes

| Technique | Application | Principle | Characteristic Wavelengths | Citations |

|---|

| UV-Visible Spectrophotometry | Characterization of the PLP co-factor in synthase enzymes. | Detection of the Schiff base formed between the enzyme's lysine residue and the PLP co-factor. | ~430 nm (protonated Schiff base) and ~340 nm (unsubstituted aldimine). | plos.orgresearchgate.net |

Molecular and Genetic Assays

To understand the regulation of this compound synthesis at a genetic level, molecular biology techniques are employed.

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. mdpi.comfrontiersin.org In the context of this compound, qRT-PCR can be used to quantify the amount of messenger RNA (mRNA) transcribed from the gene encoding the responsible synthase enzyme (e.g., the AMD-r gene). nih.govplos.org This allows researchers to investigate how the expression of this gene varies across different tissues, developmental stages, or in response to specific stimuli. peerj.comd-nb.info

The accuracy of qRT-PCR data is critically dependent on proper normalization to correct for variations in RNA quantity and quality between samples. plos.org This is achieved by measuring the expression of one or more reference genes (also known as housekeeping genes), which are expected to have stable expression levels across all experimental conditions. peerj.com The selection of suitable reference genes is paramount, and statistical algorithms are used to evaluate the stability of candidate genes. mdpi.com By normalizing the expression of the target gene to that of validated reference genes, researchers can obtain reliable data on the regulation of the metabolic pathways leading to this compound production. mdpi.comd-nb.info

Table 3: Molecular Assay for Gene Expression Analysis

| Technique | Purpose | Key Steps | Critical Consideration | Citations |

|---|

| qRT-PCR | To quantify mRNA levels of the gene encoding the synthase responsible for this compound production. | RNA isolation, reverse transcription to cDNA, real-time PCR amplification with specific primers. | Selection and validation of stably expressed reference genes for accurate data normalization. | mdpi.comfrontiersin.orgplos.orgpeerj.com |

Enzyme Activity Assays (e.g., using L-Dopa or α-methylDopa as substrates)

The compound this compound is a product of specific enzymatic reactions, and its formation is a key indicator in certain enzyme activity assays. These assays are crucial for understanding enzyme kinetics and reaction mechanisms.

One of the primary enzymes studied in this context is Dopa decarboxylase (DDC) , a pyridoxal 5'-phosphate (PLP) dependent enzyme. researchgate.net Research has shown that DDC catalyzes the cleavage of α-methylDopa. researchgate.netnih.gov This reaction is an oxidative deamination that produces this compound and ammonia (B1221849), proceeding through an intermediate, α-methyldopamine, which does not accumulate during the process. researchgate.netnih.govacs.org The identification of this compound in these assays has been confirmed using high-performance liquid chromatography (HPLC) and mass spectroscopic analysis. researchgate.netnih.govacs.org The reaction is dependent on the presence of molecular oxygen, which is consumed in a 1:2 molar ratio with respect to the products formed. researchgate.netnih.gov Under anaerobic conditions, the reaction pathway shifts, and α-methyldopamine is formed without significant production of the ketone or ammonia. researchgate.netnih.govacs.org

Kinetic studies have quantified the efficiency of this DDC-catalyzed reaction. researchgate.netnih.gov Furthermore, it has been observed that free this compound can act as an active site-directed affinity label, binding to the DDC active site and causing a time- and concentration-dependent inactivation of the enzyme. researchgate.netnih.gov The inactivation is believed to occur as the ketone, generated from the reaction with α-methylDopa, dissociates from the active site and subsequently modifies the lysine residue that binds the PLP coenzyme. researchgate.netnih.gov

Table 1: Kinetic Parameters for Dopa Decarboxylase with α-methylDopa Substrate

| Parameter | Value | Conditions |

|---|---|---|

| kcat | 5.68 min⁻¹ | Aerobic |

| Km | 45 µM | Aerobic |

| kinact | 0.012 min⁻¹ | Anaerobic, enzyme inactivation |

| Ki | 39.3 µM | Anaerobic, enzyme inactivation |

Data sourced from studies on the reaction of Dopa decarboxylase with α-methyldopa. researchgate.netnih.govacs.org

In addition to DDC, another class of enzymes found in insects, known as 3,4-Dihydroxyphenylacetaldehyde (DHPAA) synthase , also utilizes α-methylDopa (AMD) as a substrate to produce this compound. researchgate.netresearchgate.netnih.gov These enzymes, which show high sequence homology to DDC, catalyze a complex decarboxylation-deamination process. researchgate.netnih.gov While their primary substrate is L-Dopa, which is converted to DHPAA, they also act on AMD. nih.govplos.org The activity of DHPAA synthase with AMD as a substrate is notably slower, estimated to be around 10-12% of its activity towards L-Dopa. plos.org The identity of this compound as the product of the DHPAA synthase reaction with AMD has been verified through gas chromatography-mass spectrometry (GC/MS) analysis. plos.org

Application of this compound as an Analytical Reference Standard

This compound serves as a crucial analytical reference standard in forensic and research settings. caymanchem.comglpbio.combiomol.comcaymanchem.com It is recognized as a minor metabolite of α-methyldopa, as well as other compounds like 3,4-methylenedioxyethylamphetamine (B12700981) (MDEA) and 3,4-methylenedioxymethamphetamine (MDMA), resulting from oxidative deamination. caymanchem.comglpbio.comcaymanchem.comchemicalbook.com Its availability as a purified, well-characterized compound is essential for the accurate identification and quantification of these metabolites in biological samples. caymanchem.comcaymanchem.com

The use of this compound as a reference material allows laboratories to develop and validate analytical methods, such as HPLC or GC/MS, for detecting its presence in toxicological screenings and metabolic studies. researchgate.netnih.gov For instance, its excretion in urine can be monitored in studies involving the administration of its parent compounds. nih.govmedicaldialogues.in

Commercial suppliers provide this compound with specified purity levels and characterization data, ensuring its suitability for these demanding applications. biomol.comcaymanchem.comsigmaaldrich.com

Table 2: Specifications of Commercially Available this compound Analytical Reference Standard

| Parameter | Description | Source(s) |

|---|---|---|

| Formal Name | 1-(3,4-dihydroxyphenyl)-2-propanone | caymanchem.combiomol.comcaymanchem.com |

| CAS Number | 2503-44-8 | caymanchem.combiomol.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₀O₃ | caymanchem.combiomol.comsigmaaldrich.com |

| Formula Weight | ~166.2 g/mol | caymanchem.combiomol.comsigmaaldrich.com |

| Purity | ≥95% - ≥98% | caymanchem.combiomol.comsigmaaldrich.com |

| Formulation | Crystalline solid / Powder | caymanchem.combiomol.comsigmaaldrich.com |

| Application | Forensic and research applications | caymanchem.comglpbio.comcaymanchem.com |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities

While preliminary research has suggested several biological roles for 3,4-Dihydroxyphenylacetone, a comprehensive exploration of its bioactivity is a primary avenue for future investigation. The presence of a catechol group suggests inherent antioxidant properties, capable of scavenging free radicals. cymitquimica.com Future studies should aim to quantify this antioxidant potential through various assays and compare its efficacy to well-established antioxidants.

Initial findings also point towards potential anti-inflammatory, antimicrobial, and neuroprotective effects. cymitquimica.commdpi.comnih.gov Research is needed to validate these activities in various in vitro and in vivo models. For instance, its anti-inflammatory properties could be explored in models of chronic inflammation, while its neuroprotective potential warrants investigation in the context of neurodegenerative diseases like Parkinson's disease, where it has been identified as a potential biomarker. nih.govnih.gov Furthermore, its role as a potential antitumor agent is an area of significant interest that requires systematic screening against various cancer cell lines to identify specific targets and mechanisms. mdpi.comresearchgate.net

Table 1: Potential Biological Activities for Future Investigation

| Biological Activity | Potential Application Area | Research Focus |

|---|---|---|

| Antioxidant | Pharmaceuticals, Cosmetics | Quantifying free-radical scavenging capacity; comparing efficacy with standard antioxidants. cymitquimica.comnih.gov |

| Anti-inflammatory | Chronic Inflammatory Diseases | Investigating effects on pro-inflammatory and anti-inflammatory cytokine production. nih.govmdpi.com |

| Neuroprotective | Neurodegenerative Diseases | Assessing protective effects on neuronal cells against oxidative stress and apoptosis. nih.govnih.gov |

| Antimicrobial | Infectious Diseases | Screening against a broad spectrum of pathogenic bacteria and fungi. cymitquimica.com |

Investigation of Specific Cellular Signaling Networks

To translate the observed biological activities into therapeutic applications, it is crucial to understand the underlying molecular mechanisms. Future research should focus on identifying and characterizing the specific cellular signaling pathways modulated by this compound.

Studies have implicated the JNK/Nrf2 signaling pathway in the compound's mechanism of action, particularly in alleviating endothelial cell injury. mdpi.comresearchgate.net Further research should dissect this interaction, exploring how this compound promotes the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-driven genes like heme oxygenase-1 (HO-1). mdpi.com Similarly, the compound's influence on other arms of the mitogen-activated protein kinase (MAPK) signaling cascade requires detailed investigation. mdpi.comnih.gov The potential for this compound to modulate inflammation-related pathways, such as the PI3K-AKT and NF-κB signaling pathways , also presents a promising area for future studies. mdpi.comnih.gov

Table 2: Key Signaling Pathways for Future Mechanistic Studies

| Signaling Pathway | Implicated Biological Effect | Key Proteins for Investigation |

|---|---|---|

| Nrf2/ARE Pathway | Antioxidant, Cytoprotective | Nrf2, Keap1, HO-1, SOD, CAT, GPx. mdpi.com |

| MAPK Pathways (JNK, etc.) | Anti-inflammatory, Apoptosis | JNK, p53, Bcl-2. mdpi.comresearchgate.net |

| PI3K-AKT Pathway | Cell Survival, Anti-inflammatory | PI3K, Akt. mdpi.comnih.gov |

Optimization of Biosynthetic Pathways for Production

The availability of pure this compound is essential for extensive research and potential commercialization. While chemical synthesis is possible, biosynthetic routes offer a more environmentally friendly and potentially higher-yield alternative. mdpi.com A key future direction is the optimization of these biosynthetic pathways.

One promising approach involves a whole-cell biotransformation system using a recombinant E. coli strain. mdpi.com This system can be enhanced by addressing challenges common to microbial bioproduction, such as poor enzyme activity in heterologous hosts and low metabolic flux. escholarship.org Future research should focus on:

Enzyme Discovery and Engineering: Identifying novel enzymes or engineering existing ones from various organisms to improve catalytic efficiency for the specific biosynthetic steps. escholarship.orgbiorxiv.org

Metabolic Engineering: Applying synthetic biology tools to optimize the metabolic flux towards this compound production in microbial hosts like E. coli. escholarship.orgbiorxiv.org This includes co-expressing multiple enzymes to create efficient, multi-step pathways. mdpi.com

Pathway Reconstruction: Utilizing computational algorithms to extract and assemble balanced reaction subnetworks from biochemical databases to design and optimize novel production pathways. biorxiv.org For example, pathways could be designed starting from precursors like L-DOPA or L-tyrosine. mdpi.comresearchgate.net

Comparative Enzymatic Studies with Related Catecholamine Metabolizing Enzymes

This compound is a metabolite in several important enzymatic reactions, including those related to catecholamines. caymanchem.com Understanding its formation in comparison to other catecholamine metabolites is crucial. It is produced from α-methyldopa by the enzyme dopa decarboxylase through a process of oxidative deamination. caymanchem.comacs.org It is also a product of the enzyme DHPAA synthase acting on the substrate AMD. plos.orgresearchgate.net

Future research should involve comparative kinetic studies of these enzymes with other key enzymes in catecholamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govamegroups.org MAO isoforms (MAO-A and MAO-B) are responsible for metabolizing dopamine (B1211576) into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), while COMT methylates catecholamines. nih.govamegroups.org A comparative analysis could elucidate substrate specificity, reaction efficiencies, and the metabolic balance between the formation of this compound and other key metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and 3,4-dihydroxyphenylglycol (B133932) (DHPG). nih.gov Such studies will clarify its physiological and pathological significance, especially in conditions with altered catecholamine metabolism.

Table 3: Enzymes Related to this compound and Catecholamine Metabolism

| Enzyme | Substrate(s) | Product(s) | Relevance to this compound |

|---|---|---|---|

| Dopa Decarboxylase (AADC) | α-Methyldopa | This compound | Direct production via oxidative deamination. caymanchem.comacs.org |

| DHPAA Synthase | L-Dopa, AMD | DHPAA, This compound | Catalyzes its formation from AMD. plos.orgresearchgate.net |

| Monoamine Oxidase (MAO-A/B) | Dopamine, Norepinephrine | DOPAL, DOPEGAL | Key competing pathway in catecholamine metabolism. nih.gov |

| Catechol-O-methyltransferase (COMT) | Catecholamines, DOPAC, DHPG | 3-Methoxytyramine, HVA, MHPG | Downstream metabolism of related catechol compounds. amegroups.orgwikipedia.org |

Advanced Methodologies for In Vivo and Ex Vivo Detection and Quantification

The ability to accurately detect and quantify this compound in biological samples is fundamental to studying its pharmacokinetics, metabolism, and role as a biomarker. nih.gov While methods like gas chromatography-mass spectrometry (GC-MS) have been used, they can be laborious. plos.orgnih.gov

Future research must focus on developing simple, rapid, and highly sensitive analytical methods. nih.gov A particularly promising area is the development of electrochemical sensors and biosensors . nih.govmdpi.comresearchgate.net These technologies offer high sensitivity, real-time detection, and are well-suited for complex biological matrices. acs.orgnih.gov Research efforts could be directed towards:

Developing Novel Electrode Materials: Utilizing nanomaterials like carbon nanotubes and graphene to enhance sensor performance, improving the signal-to-noise ratio and lowering the limit of detection. mdpi.com

Creating Selective Recognition Elements: Incorporating enzymes or aptamers as recognition elements on sensor surfaces to achieve high specificity for this compound, even in the presence of interfering compounds like ascorbate. mdpi.comnih.gov

Miniaturization for In Vivo Monitoring: Adapting these sensor technologies for implantable devices to enable real-time, in vivo monitoring of this compound dynamics in living organisms, which is crucial for neurochemical and metabolic studies. acs.orgnih.gov

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3,4-Dihydroxyphenylacetone in biological samples?

Electrochemical detection using amperometric (AMD) solutions is a validated method, where distinct oxidation peaks for this compound and its derivatives (e.g., 3,4-Dihydroxyphenylacetic acid) are observed. Sensitivity is concentration-dependent, with linear responses observed between 50–200 nM AMD solutions. Calibration curves should be established using internal standards to account for matrix effects .

Q. What is the biological role of this compound in neurotransmitter metabolism?

this compound is a key intermediate in the degradation pathway of dopamine and other catecholamines. It is enzymatically derived from α-methyldopamine via monoamine oxidase (MAO) activity, linking it to neurotransmitter homeostasis. Its presence in insects and mammals suggests conserved metabolic roles, particularly in redox balance and detoxification pathways .

Q. How can this compound be isolated from natural sources?

The compound is found in plant species such as Chrysanthemum morifolium (Chuju). Isolation involves methanol extraction followed by chromatographic separation (e.g., HPLC or GC-MS). Polar solvents and silica-based stationary phases are effective due to the compound’s phenolic hydroxyl groups .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high-purity yields?

A scalable synthesis route involves catalytic oxidation of α-methyl-3,4-dihydroxyphenylalanine using oxygen or peroxidases. Key parameters include pH control (6.5–7.5), temperature (25–30°C), and reaction time (4–6 hrs). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity, as validated by NMR and LC-MS .

Q. How should researchers design metabolomic studies to validate this compound as a Parkinson’s Disease (PD) biomarker?

Cohort studies must stratify PD patients into subtypes (e.g., PD with/without dementia) and include age-matched controls. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying serum/plasma levels. Receiver Operating Characteristic (ROC) curves should assess diagnostic accuracy, with peak pair ratios (e.g., PD vs. controls: 2.16 ± 1.63 vs. 0.006 ± 0.012) providing discrimination thresholds .

Q. What experimental approaches resolve contradictions in reported this compound concentrations across studies?

Methodological harmonization is critical:

- Standardized protocols : Use identical extraction solvents (e.g., acidified methanol) and storage conditions (-20°C).

- Inter-laboratory validation : Share reference samples to calibrate analytical instruments.

- Statistical normalization : Adjust for covariates (e.g., diet, medication) using multivariate regression models .

Q. How does this compound’s stability impact long-term storage in research settings?

The compound degrades under light and elevated temperatures. For stability, store lyophilized samples at -20°C in amber vials. Aqueous solutions require antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation. Regular stability testing via UV-Vis spectroscopy (λ_max ~280 nm) is recommended .

Q. What safety protocols are essential when handling this compound in the laboratory?

Follow GHS guidelines:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or high-concentration handling.

- Spill management : Neutralize with 10% sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |